2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089257-13-4
VCID: VC5543396
InChI: InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h5-6H,1-4,11H2;1H
SMILES: C1COCCC1C(C(F)(F)F)N.Cl
Molecular Formula: C7H13ClF3NO
Molecular Weight: 219.63

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride

CAS No.: 2089257-13-4

Cat. No.: VC5543396

Molecular Formula: C7H13ClF3NO

Molecular Weight: 219.63

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride - 2089257-13-4

Specification

CAS No. 2089257-13-4
Molecular Formula C7H13ClF3NO
Molecular Weight 219.63
IUPAC Name 2,2,2-trifluoro-1-(oxan-4-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h5-6H,1-4,11H2;1H
Standard InChI Key MBDMWPLGAFDSKZ-UHFFFAOYSA-N
SMILES C1COCCC1C(C(F)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a tetrahydropyran ring (oxan-4-yl group) bonded to a trifluoroethylamine backbone, with the amine group protonated as a hydrochloride salt. The IUPAC name, 2,2,2-trifluoro-1-(oxan-4-yl)ethanamine hydrochloride, reflects this arrangement. Key structural identifiers include:

PropertyValue
Molecular FormulaC7H13ClF3NO\text{C}_7\text{H}_{13}\text{ClF}_3\text{NO}
Molecular Weight219.63 g/mol
CAS Number2089257-13-4
SMILESC1COCCC1C(C(F)(F)F)N.Cl\text{C1COCCC1C(C(F)(F)F)N.Cl}
InChI KeyMBDMWPLGAFDSKZ-UHFFFAOYSA-N

The tetrahydropyran ring adopts a chair conformation, while the trifluoromethyl group introduces significant electronegativity and steric bulk, influencing intermolecular interactions .

Physicochemical Characteristics

Comparative Analysis with Fluorinated Amines

CompoundStructureLogPApplications
2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine HClTetrahydropyran + CF3\text{CF}_30.81Drug intermediates
(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine HClAryl + CF3\text{CF}_31.34Serotonin receptor ligands
(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine HClMethoxyphenyl + CF3\text{CF}_31.02Anticancer agents

The oxan-4-yl derivative’s lower LogP compared to aryl analogs may favor aqueous solubility, advantageous for formulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator